Ethyl 2-(3-chloro-4-nitrophenyl)propanoate
Overview
Description
Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of phenylpropanoate, characterized by the presence of a chloro and nitro group on the phenyl ring.
Scientific Research Applications
Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is used in scientific research for:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is investigated for its potential as a precursor in the development of drugs with antimicrobial and anti-inflammatory properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Safety and Hazards
Preparation Methods
The synthesis of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate typically involves the esterification of 2-(3-chloro-4-nitrophenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 2-(3-chloro-4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate depends on its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-(3-chloro-4-nitrophenyl)propanoate can be compared with similar compounds such as:
Ethyl 3-(4-nitrophenyl)propanoate: Lacks the chloro group, which may affect its reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.
Properties
IUPAC Name |
ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-17-11(14)7(2)8-4-5-10(13(15)16)9(12)6-8/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYLPVMDRALBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90528566 | |
Record name | Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90528566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50537-08-1 | |
Record name | Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90528566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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